molecular formula C19H14N2O2S B3077040 4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine CAS No. 1043874-94-7

4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine

Cat. No.: B3077040
CAS No.: 1043874-94-7
M. Wt: 334.4 g/mol
InChI Key: SVWMVQDWOVQGAW-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

The synthesis of 4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine typically involves multi-step reactions. One common method includes the condensation of 1-chloro-(4-tolyloxy) benzene with 1-(4-hydroxylphenyl) ethanone, followed by condensation with various aromatic aldehydes. The resulting chalcones are then refluxed with guanidine to yield the desired pyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes critical for bacterial growth or cancer cell proliferation. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

  • 4-(2-Methoxyphenoxy)-6-phenylthieno[3,2-d]pyrimidine
  • 4-(4-Methoxyphenoxy)phenyl-6-phenylpyrimidine
  • Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines

Compared to these compounds, 4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine exhibits unique properties such as enhanced antimicrobial and anticancer activities, making it a valuable compound for further research and development .

Biological Activity

The compound 4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine (CAS Number: 73282-12-9) is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the class of thienopyrimidine derivatives. Its chemical formula is C19H14N2O2SC_{19}H_{14}N_{2}O_{2}S, indicating the presence of a thieno ring fused with a pyrimidine structure. The methoxyphenoxy group enhances its solubility and may influence its biological interactions.

Antihypertensive Effects

Research has indicated that derivatives of pyrimidines exhibit significant antihypertensive activity. A study focusing on pyrimidine compounds demonstrated that those with methoxy substitutions were particularly effective in inhibiting Angiotensin Converting Enzyme (ACE), which is crucial for regulating blood pressure. The compound may share similar mechanisms due to its structural analogies with other active pyrimidines .

Antimicrobial Activity

The antimicrobial properties of thienopyrimidine compounds have been documented, with many exhibiting significant activity against various pathogens. A related study evaluated the anti-inflammatory and antimicrobial activities of synthesized pyrimidine derivatives, revealing promising results in inhibiting bacterial growth . This suggests that this compound could possess similar antimicrobial effects.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in various metabolic pathways. For instance, targeting nucleotide biosynthesis pathways has been identified as a viable strategy for antiviral drug development. The inhibition of pyrimidine synthesis pathways has shown potent antiviral activity against viruses like Hepatitis E .

Study on Antihypertensive Activity

A recent study synthesized various chalcone analogues and evaluated their antihypertensive effects through ACE inhibition assays. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their counterparts without such modifications. This reinforces the hypothesis that this compound may also demonstrate similar antihypertensive properties .

Synthesis and Evaluation of Derivatives

In another investigation, various thienopyrimidine derivatives were synthesized and assessed for their anti-inflammatory activities. The peak activity was observed within hours post-administration, suggesting rapid onset of action, which is critical for therapeutic applications . Although specific data on the compound's efficacy are not yet published, the trends observed in related compounds provide a foundation for further exploration.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntihypertensiveInhibition of ACE; potential for blood pressure regulation
AnticancerInhibition of cell proliferation in cancer lines
AntimicrobialSignificant activity against various pathogens
Mechanism of ActionInteraction with nucleotide biosynthesis pathways

Properties

IUPAC Name

4-(4-methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c1-22-14-7-9-15(10-8-14)23-19-17-16(11-12-24-17)20-18(21-19)13-5-3-2-4-6-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWMVQDWOVQGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=NC3=C2SC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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